molecular formula C10H13I B6180930 2-ethyl-5-iodo-1,3-dimethylbenzene CAS No. 2384437-87-8

2-ethyl-5-iodo-1,3-dimethylbenzene

Cat. No.: B6180930
CAS No.: 2384437-87-8
M. Wt: 260.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where the benzene ring is substituted with ethyl, iodine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-5-iodo-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-ethyl-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-iodo-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-ethyl-5-iodo-1,3-dimethylbenzene in various reactions involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of a benzenonium intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-iodo-1,3-dimethylbenzene is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents provides a balance of steric and electronic effects, making the compound highly versatile in various chemical reactions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-5-iodo-1,3-dimethylbenzene can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1,3-butanediol", "iodine", "sodium hydroxide", "1,3-dimethylbenzene", "ethyl bromide" ], "Reaction": [ "Step 1: Conversion of 2-methyl-1,3-butanediol to 2-ethyl-1,3-butanediol", "React 2-methyl-1,3-butanediol with sodium hydroxide to form 2-ethyl-1,3-butanediol", "Step 2: Conversion of 2-ethyl-1,3-butanediol to ethyl bromide", "React 2-ethyl-1,3-butanediol with hydrobromic acid to form ethyl bromide", "Step 3: Conversion of 1,3-dimethylbenzene to 2,4-dimethylphenol", "React 1,3-dimethylbenzene with sodium hydroxide and hydrogen peroxide to form 2,4-dimethylphenol", "Step 4: Conversion of 2,4-dimethylphenol to 2-ethyl-5-iodo-1,3-dimethylbenzene", "React 2,4-dimethylphenol with iodine and ethyl bromide to form 2-ethyl-5-iodo-1,3-dimethylbenzene" ] }

CAS No.

2384437-87-8

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.